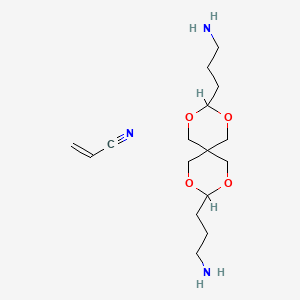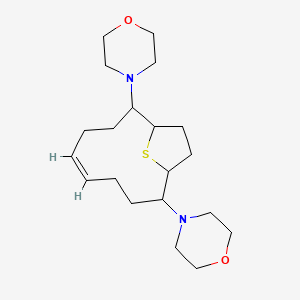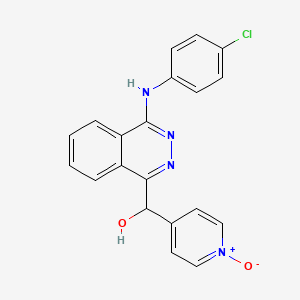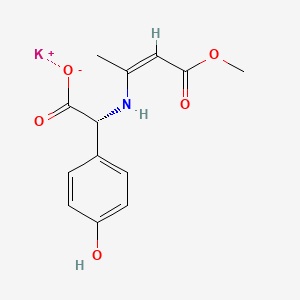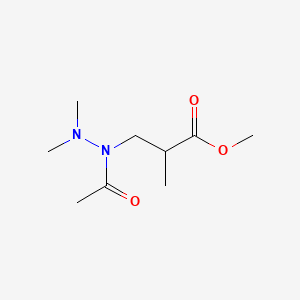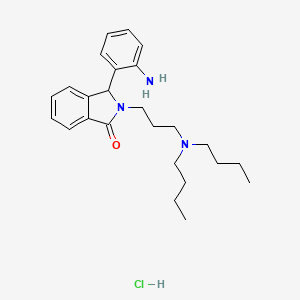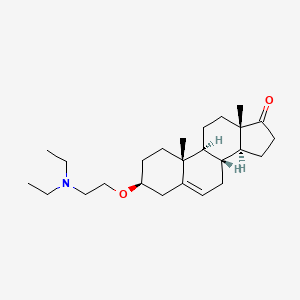
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one is a synthetic steroidal compound known for its role as a cholesterol synthesis and transport inhibitor. It is often used in scientific research to study cholesterol metabolism and related pathways. This compound is also known for its ability to inhibit the Hedgehog signaling pathway and act as a nicotinic antagonist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one typically involves the following steps:
Starting Material: The synthesis begins with androst-5-en-17-one, a steroidal precursor.
Etherification: The hydroxyl group at the 3beta position is etherified with 2-(diethylamino)ethanol under basic conditions to form the desired ether linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for efficient production.
Purification: Employing large-scale chromatography or crystallization techniques for purification.
Analyse Chemischer Reaktionen
Types of Reactions
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ether linkage or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one has a wide range of applications in scientific research:
Cholesterol Metabolism: It is used to study cholesterol synthesis and transport mechanisms.
Hedgehog Signaling Pathway: The compound inhibits the Hedgehog signaling pathway, making it useful in cancer research.
Nicotinic Antagonist: It acts as a nicotinic antagonist, which is valuable in neuropharmacology studies.
Disease Models: The compound is used to model diseases such as Niemann-Pick type C, atherosclerosis, Alzheimer’s disease, and prion infections.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Cholesterol Synthesis Inhibition: It inhibits desmosterol reductase, an enzyme involved in cholesterol biosynthesis.
Cholesterol Transport Blockade: It blocks the transport of low-density lipoprotein (LDL) cholesterol from lysosomes to the endoplasmic reticulum.
Hedgehog Pathway Inhibition: It interferes with the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.
Nicotinic Receptor Antagonism: It antagonizes nicotinic acetylcholine receptors, affecting neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one hydrochloride: A hydrochloride salt form with similar biological activities.
U18666A: Another name for the hydrochloride form, widely used in research.
Uniqueness
This compound is unique due to its dual role in inhibiting cholesterol synthesis and the Hedgehog signaling pathway. This dual functionality makes it a valuable tool in both metabolic and cancer research.
Eigenschaften
CAS-Nummer |
2855-62-1 |
|---|---|
Molekularformel |
C25H41NO2 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H41NO2/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24/h7,19-22H,5-6,8-17H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 |
InChI-Schlüssel |
DMZCCFMMPHJWQY-BKWLFHPQSA-N |
Isomerische SMILES |
CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
Kanonische SMILES |
CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


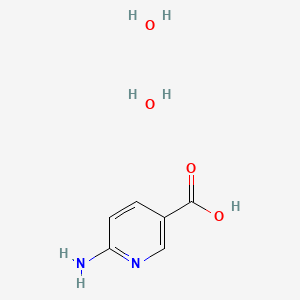
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
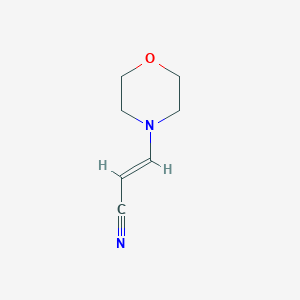

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)

